Ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires the use of a base and a solvent such as ethanol or methanol.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazepane ring.
Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazepane derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of novel materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazepane ring and chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(7-(2-bromophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate: Contains a fluorophenyl group.
Ethyl 4-(7-(2-methylphenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate: Features a methylphenyl group.
Uniqueness
Ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S/c1-2-22-17(21)8-7-16(20)19-10-9-15(23-12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCBTDRHCBXWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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